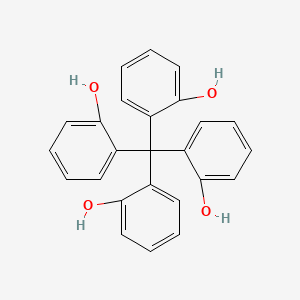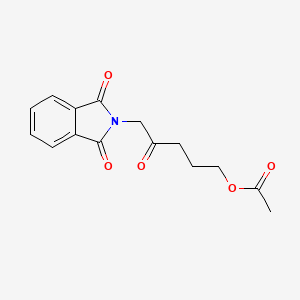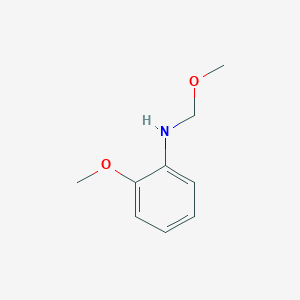
2,2',2'',2'''-Methanetetrayltetraphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol typically involves the reaction of phenol with formaldehyde under acidic or basic conditions. One common method is the condensation reaction where phenol reacts with formaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction proceeds through the formation of intermediate hydroxymethylphenols, which further react to form the final product.
Industrial Production Methods: Industrial production of 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and catalyst concentration, to ensure high yield and purity of the product. The final compound is then purified through recrystallization or other separation techniques.
化学反应分析
Types of Reactions: 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
科学研究应用
2,2’,2’‘,2’‘’-Methanetetrayltetraphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of resins, adhesives, and coatings due to its ability to form stable cross-linked networks.
作用机制
The mechanism of action of 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol is primarily attributed to its phenolic groups, which can donate hydrogen atoms and scavenge free radicals. This antioxidant activity is crucial in preventing oxidative stress and cellular damage. The compound may also interact with specific molecular targets and pathways, such as inhibiting enzymes involved in inflammation or modulating signaling pathways related to cell proliferation and apoptosis.
Similar Compounds:
Tetrakis(4-carboxyphenyl)methane: Similar structure but with carboxyl groups instead of hydroxyl groups.
Tetrakis(4-ethynylphenyl)methane: Contains ethynyl groups, making it more reactive in polymerization reactions.
Tetrakis(4-bromophenyl)methane: Brominated derivative with different reactivity and applications.
Uniqueness: 2,2’,2’‘,2’‘’-Methanetetrayltetraphenol is unique due to its multiple hydroxyl groups, which confer significant antioxidant properties and versatility in chemical reactions. Its symmetrical structure also allows for the formation of highly stable and cross-linked polymers, making it valuable in industrial applications.
属性
| 141870-17-9 | |
分子式 |
C25H20O4 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
2-[tris(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C25H20O4/c26-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27,19-11-3-7-15-23(19)28)20-12-4-8-16-24(20)29/h1-16,26-29H |
InChI 键 |
RFGXKWPGHBQLQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2O)(C3=CC=CC=C3O)C4=CC=CC=C4O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









